molecular formula C23H26N4O2S B2449735 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421457-64-8

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2449735
CAS No.: 1421457-64-8
M. Wt: 422.55
InChI Key: ZHBZMEGZAXFRJM-UHFFFAOYSA-N
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Description

3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a central signaling protein that acts as the effector protease in the CARD-BCL10-MALT1 (CBM) signalosome complex, which is a critical amplifier of NF-κB signaling downstream of antigen receptors in lymphocytes. By selectively inhibiting MALT1's proteolytic function , this compound effectively blocks the cleavage of key MALT1 substrates such as A20, CYLD, and RelB, thereby dampening NF-κB-dependent gene expression and lymphocyte activation. Its primary research value lies in dissecting the pathophysiological roles of MALT1 in immunology and oncology. It is extensively used to investigate aberrant B-cell and T-cell activation, T-cell helper function, and the survival of activated B-cell subtype (ABC) Diffuse Large B-Cell Lymphomas (DLBCL) and other hematological malignancies that are dependent on chronic B-cell receptor signaling. Studies utilizing this inhibitor have demonstrated its efficacy in suppressing the growth of ABC-DLBCL-derived cell lines both in vitro and in vivo , highlighting its utility as a valuable pharmacological tool for validating MALT1 as a therapeutic target and for exploring novel treatment strategies for autoimmune diseases and lymphomas.

Properties

IUPAC Name

5-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-25-23(29)27(20-10-6-3-7-11-20)22(24-25)19-12-14-26(15-13-19)21(28)17-30-16-18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBZMEGZAXFRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034298-51-4) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N4O2SC_{18}H_{21}N_{4}O_{2}S with a molecular weight of 365.45 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H21N4O2SC_{18}H_{21}N_{4}O_{2}S
Molecular Weight365.45 g/mol
CAS Number2034298-51-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 27.3 μM.
  • HepG2 (Liver Cancer) : Demonstrated an IC50 value of around 43.4 μM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and disruption of critical signaling pathways associated with cell growth and survival .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in tumor progression. The triazole moiety is known to interact with targets such as:

  • Lysine-specific demethylase 1 (LSD1) : Inhibition of LSD1 has been linked to increased apoptosis in cancer cells.

The compound's structure allows it to bind effectively to these targets, disrupting their normal function and leading to reduced cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole derivatives. Modifications at various positions on the triazole ring and the piperidine side chain can significantly influence biological activity:

  • Substituents on the Triazole Ring : Variations in substituents can enhance binding affinity towards biological targets.
  • Piperidine Modifications : Altering functional groups on the piperidine ring has been shown to affect solubility and bioavailability.

A systematic SAR study revealed that specific substitutions led to improved anticancer activity, emphasizing the importance of structural optimization in drug development .

Study 1: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to standard treatments like cisplatin. The results indicated that the compound could serve as a potential lead for developing new anticancer agents.

Study 2: Enzyme Inhibition

A detailed enzymatic assay showed that the compound effectively inhibited LSD1 with an IC50 value comparable to established inhibitors. This finding supports its potential as a therapeutic agent targeting epigenetic modifications in cancer cells .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural features. Key properties include:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential : Some studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against multiple cancer cell lines, including breast and lung cancer .

Case Studies and Research Findings

Several studies have highlighted the applications of triazole derivatives in various fields:

Antimicrobial Research

A study reported the synthesis of novel triazole derivatives that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications in the benzylthio group enhanced activity against resistant strains .

Anticancer Activity

In vitro studies demonstrated that triazole derivatives could inhibit tubulin polymerization, leading to apoptosis in cancer cells. One specific derivative showed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer activity .

CNS Disorders

Triazole compounds have also been investigated for their neuroprotective effects. Research has indicated that certain derivatives may exhibit promise in treating conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via multi-step processes involving condensation of piperidine derivatives with triazole precursors. Key steps include:

  • Acetylation : Use of 2-(benzylthio)acetic acid with piperidin-4-amine under coupling agents like EDC/HOBt.
  • Triazole Formation : Cyclization via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Critical Parameters : Temperature control (0–5°C for acetylation), anhydrous conditions, and stoichiometric ratios (1:1.2 for amine:acetyl chloride).

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm benzylthio, acetyl, and triazole protons (e.g., triazole C=O at ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
  • X-ray Crystallography : Single-crystal analysis to resolve piperidine chair conformation and triazole planarity (e.g., C–H···π interactions between phenyl and triazole groups) .

Q. How can researchers design initial biological screening assays to evaluate its potential bioactivity?

  • Methodological Answer :

  • In vitro assays : Use MTT or CellTiter-Glo® for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity measurement at 340 nm).
  • Dose-Response : IC₅₀ determination with 5–7 concentration points .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Replicate Experiments : Standardize cell lines (e.g., ATCC-certified) and assay protocols (e.g., RPMI-1640 media, 10% FBS).
  • Control Variables : Test metabolite stability (e.g., LC-MS to detect degradation products) and serum-binding effects.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets .

Q. What advanced computational strategies are recommended for studying its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2).
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).
  • QSAR : Develop models using descriptors like logP and polar surface area to predict activity .

Q. What methodologies are suitable for investigating its metabolic stability and degradation pathways?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
  • Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor by HPLC-DAD.
  • Identification : Use HR-MS/MS fragmentation to characterize oxidative metabolites (e.g., sulfoxide formation) .

Q. How can synthetic protocols be optimized to scale up production while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous acetylation in microreactors (residence time: 30 min, 60°C).
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for extraction.
  • Quality Control : In-line PAT tools (e.g., FTIR) for real-time monitoring of intermediates .

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